[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a piperidine ring substituted with a 4-ethylphenylmethyl group. The presence of oxalic acid as a counterion further adds to its chemical complexity.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O.C2H2O4/c1-4-23-8-10-24(11-9-23)20-28-14-12-25(13-15-28)27(31)30-18-16-29(17-19-30)26-7-5-6-21(2)22(26)3;3-1(4)2(5)6/h5-11,25H,4,12-20H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQZGYUPILLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,3-dimethylphenylamine with a suitable piperazine precursor under controlled conditions.
Formation of the Piperidine Ring: This involves the reaction of 4-ethylbenzyl chloride with a piperidine precursor.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of piperazine and piperidine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, piperazine and piperidine derivatives are known for their pharmacological activities, including antipsychotic and antidepressant effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets in biological systems. The piperazine and piperidine rings are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. The compound may also affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanone
- [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanol
Uniqueness
The uniqueness of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone lies in its specific substitution pattern and the presence of oxalic acid as a counterion. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
